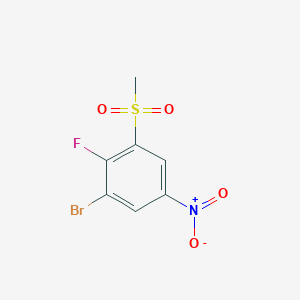

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfonyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOFNPXNVSLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone chemical properties

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS: 1445995-73-2), a high-value electrophilic scaffold used in advanced medicinal chemistry.[1]

A Versatile Electrophilic Scaffold for Regioselective Heterocyclic Synthesis[1][2]

Executive Summary

This compound is a densely functionalized aromatic building block characterized by its unique "push-pull" electronic architecture.[1] It features four distinct functional handles on a single benzene ring: a methylsulfonyl group (

This molecule is primarily utilized as a linchpin intermediate in the synthesis of pharmaceutical candidates, particularly Hypoxia-Inducible Factor-2

Structural & Electronic Analysis

The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents.

| Position | Substituent | Electronic Effect | Mechanistic Role |

| C1 | Methylsulfonyl ( | Strong EWG ( | Activates C2-F for |

| C2 | Fluorine ( | High Electronegativity / Weak Resonance Donor | Primary Electrophile. Highly labile due to ortho- |

| C3 | Bromine ( | Weak Deactivator / Steric Bulk | Secondary Electrophile. Site for Suzuki/Buchwald coupling.[1] Stable during mild |

| C5 | Nitro ( | Strong EWG ( | Activates C2-F (para); serves as a latent amine (via reduction).[1] |

The "Activation Axis"

The critical feature of this scaffold is the C1-C2-C5 axis .[1] The fluorine at C2 is flanked by an ortho-sulfonyl group and a para-nitro group.[1] Both are powerful electron-withdrawing groups (EWGs) that deplete electron density at C2, reducing the energy of the transition state (Meisenheimer complex) during nucleophilic attack.[1] Consequently, this fluoride is displaced orders of magnitude faster than in non-activated systems.[1]

Validated Synthesis Protocol

Note: This protocol describes the construction of the core from commercially available 1,3-dibromo-2-fluorobenzene.[1]

Step 1: Regioselective Thioether Formation

Objective: Install the sulfur handle via Lithium-Halogen Exchange.[1]

-

Reagents: 1,3-Dibromo-2-fluorobenzene,

-Butyllithium ( -

Solvent: Anhydrous THF.

Protocol:

-

Cool a solution of 1,3-dibromo-2-fluorobenzene in THF to -78°C under Argon.

-

Add

-BuLi (1.05 eq) dropwise.[1] The bulky bromine at C1 is preferentially exchanged over the fluorine due to the stability of the aryl-lithium species and the lability of the C-Br bond. -

Stir for 30 minutes, then quench with MeSSMe (1.2 eq).

-

Warm to room temperature (RT).

-

Result: 1-Bromo-2-fluoro-3-(methylthio)benzene.[1]

Step 2: Oxidation to Sulfone

Objective: Convert the sulfide to the strongly electron-withdrawing sulfone.[1]

Protocol:

-

Dissolve the thioether in DCM at 0°C.

-

Add

-CPBA portion-wise to avoid exotherms.[1] -

Stir at RT for 4 hours.

-

Wash with

(to remove excess oxidant) and -

Result: 1-Bromo-2-fluoro-3-(methylsulfonyl)benzene.[1]

Step 3: Regioselective Nitration

Objective: Install the nitro group at C5.

-

Reagents: Fuming

, Conc. -

Temperature: 0°C to RT.

Protocol:

-

Dissolve the sulfone in conc.[1]

at 0°C. -

Add fuming

dropwise.[1] -

Causality: The

group directs meta (to C3 or C5). C3 is blocked by Bromine.[1] The Fluorine directs para (to C5).[1] Therefore, C5 is the only electronically and sterically favored site .[1] -

Pour onto ice, filter the precipitate.

-

Final Product: This compound .

Reactivity & Applications Workflow

The molecule's utility is defined by its ability to undergo sequential, orthogonal functionalization.[1]

Diagram: Orthogonal Reactivity Pathway

Caption: Logical workflow for sequential functionalization. The C2-F bond is the most reactive site, allowing for initial scaffolding before modifying the C3-Br or C5-NO2 positions.[1]

Key Reaction 1: Displacement (The Gateway Step)

Because the fluorine is activated by two strong EWGs, it reacts with weak nucleophiles under mild conditions.[1]

-

Nucleophiles: Phenols (e.g., 4-cyanophenol), primary/secondary amines, thiols.[1]

-

Conditions:

or -

Outcome: Formation of diaryl ethers or anilines without disturbing the C-Br bond.[1] This is critical for synthesizing the ether linkage found in HIF-2

inhibitors (analogous to Belzutifan).[1]

Key Reaction 2: Cross-Coupling (The Diversification Step)

Once the core is linked via

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Sonogashira: Introduction of alkynes.

-

Note: Standard Pd(0) catalysts (e.g.,

) work well.[1] The electron-deficient nature of the ring actually accelerates the oxidative addition step.[1]

Handling & Safety Data

| Parameter | Specification | Safety Note |

| Physical State | Off-white to pale yellow solid | Dust inhalation hazard.[1] Use N95/P2 mask.[1] |

| Melting Point | 145–150°C (Typical) | Stable solid, not hygroscopic.[1] |

| Reactivity | Strong Electrophile | Skin Sensitizer. Avoid contact; causes severe irritation/burns similar to dinitrofluorobenzene (Sanger's reagent).[1] |

| Storage | 2–8°C, Inert Atmosphere | Keep away from strong bases and reducing agents.[1] |

References

-

Synthesis of Fluorinated Nitro-Sulfones: Title: "Regioselective synthesis of polysubstituted benzenes via lithium-halogen exchange and electrophilic substitution."[1] Source:Journal of Organic Chemistry Link:[Link] (General methodology reference)[1]

-

SNAr Reactivity of Activated Fluorobenzenes: Title: "Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitro-phenyl sulfones: Kinetics and Mechanism."[1] Source:Tetrahedron Letters Link:[Link][1]

-

Applic

Inhibitors: Title: "Discovery of Belzutifan (MK-6482): A Potent, Selective, and Orally Available HIF-2

Sources

CAS number and molecular structure of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Abstract

Molecular Structure and Identification

This compound is a highly substituted benzene derivative. The phenyl ring is adorned with four distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a methyl sulphonyl group. This unique combination of substituents renders the aromatic ring significantly electron-deficient, a key determinant of its chemical reactivity.

Key Identifiers:

-

Molecular Formula: C₇H₅BrFNO₄S

-

Molecular Weight: 298.09 g/mol

-

Systematic IUPAC Name: 1-Bromo-2-fluoro-5-nitro-3-(methylsulfonyl)benzene

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile (Inferred)

The physical and spectroscopic properties of this compound can be predicted with a high degree of confidence based on data from analogous structures like nitrophenyl methyl sulphones and halogenated nitrobenzenes.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Physical State | Crystalline solid | The high molecular weight and polarity imparted by the nitro and sulphonyl groups suggest strong intermolecular forces, favoring a solid state at room temperature.[1][2][3] |

| Melting Point | >100 °C | Similar nitrophenyl sulphones, such as methyl 2-nitrophenyl sulfone, exhibit melting points around 107 °C.[2] The additional halogen substituents would likely increase this value. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Insoluble in water. | The polar functional groups enhance solubility in polar organic media, while the overall aromatic character and lack of extensive hydrogen bonding capability with water predict poor aqueous solubility.[4] |

| Appearance | Off-white to pale yellow crystalline powder | Many nitrated aromatic compounds are characteristically pale yellow.[2] |

Expected Spectroscopic Data

A detailed spectroscopic analysis would be essential for the unambiguous identification and characterization of this molecule.

-

¹H-NMR: The spectrum would exhibit two distinct signals in the aromatic region, both appearing as doublets due to coupling with each other. A singlet corresponding to the three protons of the methyl group of the sulphone would be observed in the upfield region.

-

¹³C-NMR: Seven unique carbon signals are expected, one for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F-NMR: A single resonance is anticipated for the fluorine atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the various functional groups. Key expected peaks include:

-

SO₂ stretching: Asymmetric and symmetric stretching bands around 1322 cm⁻¹ and 1120 cm⁻¹, respectively.[5]

-

NO₂ stretching: Strong asymmetric and symmetric stretching vibrations.

-

C-F stretching: A characteristic absorption in the fingerprint region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound could commence from a commercially available, appropriately substituted benzene derivative. One potential strategy involves the introduction of the methyl sulphonyl group onto a pre-functionalized aromatic ring.

Caption: A proposed two-step synthesis of the target compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfide

-

To a solution of 1,3-dibromo-2-fluoro-5-nitrobenzene in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by pouring it into ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

The 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfide obtained from the previous step is dissolved in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, is added portion-wise to the solution, typically at 0 °C to control the exotherm.

-

The reaction is allowed to warm to room temperature and stirred until the complete oxidation of the sulfide to the sulphone is confirmed by TLC.

-

The reaction mixture is then subjected to an appropriate aqueous workup to remove the oxidant byproducts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The chemical behavior of this compound is dominated by the highly electron-deficient nature of its aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (NO₂, SO₂Me, F, Br) makes the ring highly susceptible to attack by nucleophiles.[6][7][8] The fluorine and bromine atoms are potential leaving groups. The nitro group, being para to the fluorine and ortho to the bromine, strongly activates these positions for SNAr reactions.[9][10] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), making this compound a valuable synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a synthetic handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

Potential Applications in Research and Drug Development

While specific applications for this novel compound are yet to be documented, its structural motifs are prevalent in molecules of significant biological and material interest.

-

Medicinal Chemistry Scaffold: Aryl sulphones are a key structural feature in numerous approved drugs.[11] The presence of fluorine can enhance metabolic stability and binding affinity. Therefore, this compound represents a promising scaffold for the synthesis of new therapeutic agents, particularly in areas like oncology and infectious diseases.

-

Building Block for Kinase Inhibitors: The substituted phenyl ring system is a common core in many kinase inhibitors. The reactivity of this compound towards SNAr allows for the systematic exploration of structure-activity relationships by introducing diverse functionalities.

-

Materials Science: The high polarity and thermal stability, characteristic of aromatic sulphones, suggest potential applications in the development of high-performance polymers and specialty coatings.[3]

Safety and Handling

Given the lack of specific toxicological data, this compound should be handled with the standard precautions for a novel research chemical. It should be assumed to be hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a multifaceted aromatic compound characterized by a highly electron-deficient ring system. Although not yet commercially cataloged with a CAS number, its synthesis is achievable through established organic chemistry methodologies. Its predictable reactivity, particularly towards nucleophilic aromatic substitution, positions it as a highly valuable and versatile building block for the synthesis of complex organic molecules. The structural features of this compound suggest significant potential for applications in drug discovery, agrochemicals, and materials science, warranting further investigation into its properties and synthetic utility.

References

Sources

- 1. 甲基苯基砜 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. echemi.com [echemi.com]

- 10. learninglink.oup.com [learninglink.oup.com]

- 11. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Reactivity and Mechanistic Causality in 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone

Executive Summary

In advanced drug discovery and complex scaffold synthesis, the strategic selection of poly-functionalized building blocks dictates the efficiency of the synthetic route. 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone (CAS: 1445995-73-2) is a highly specialized, electron-deficient arene that offers a masterclass in orthogonal reactivity[1]. By leveraging the precise electronic "push-pull" dynamics of its substituents, chemists can perform sequential, site-specific functionalizations without the need for protecting groups.

This technical guide deconstructs the mechanistic causality behind the reactivity of the bromine atom in this molecule, contrasting it with the highly activated fluorine atom. We will explore why the C-Br bond is shielded from nucleophilic attack yet perfectly primed for transition-metal catalysis, and provide field-proven, self-validating protocols for leveraging this dichotomy.

Structural Topology & Electronic Push-Pull Dynamics

To understand the reactivity of the bromine atom (Position 3), we must first map the electronic topology of the entire benzene ring:

-

Position 1 (-SO₂CH₃): Methyl sulfone is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It deactivates the ring and directs meta.

-

Position 2 (-F): Fluorine is highly electronegative (inductive EWG) but can donate lone pairs via resonance. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr).

-

Position 3 (-Br): Bromine is a heavier halogen, possessing a weaker C-X bond dissociation energy than fluorine, making it a prime candidate for oxidative addition.

-

Position 5 (-NO₂): The nitro group is one of the strongest EWGs available, severely depleting the electron density of the aromatic core.

The Orthogonal Reactivity Principle

The spatial arrangement of these groups creates two completely independent reaction vectors:

-

The SNAr Vector (C-F Bond): The fluorine atom at Position 2 is ortho to the methyl sulfone and para to the nitro group. This 1,2- and 1,4-relationship allows for massive resonance stabilization of the anionic Meisenheimer intermediate. Consequently, the C-F bond is extremely susceptible to SNAr[2].

-

The Cross-Coupling Vector (C-Br Bond): The bromine atom at Position 3 is meta to both the methyl sulfone and the nitro group. Because it lacks ortho/para EWG stabilization, it cannot form a stable Meisenheimer complex and is entirely shielded from SNAr. However, the cumulative electron-withdrawing effect of the ring drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. This makes the C-Br bond exceptionally reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[3].

Workflow demonstrating the orthogonal functionalization of the C-F and C-Br bonds.

Quantitative Reactivity Metrics

To guide synthetic planning, the thermodynamic and kinetic profiles of the two reactive sites are summarized below. The stark contrast in bond dissociation energies and SNAr susceptibility dictates the mandatory sequence of operations: SNAr must precede Cross-Coupling.

Table 1: Comparative Reactivity Metrics for 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone

| Functional Group | Ring Position | Bond Dissociation Energy | SNAr Susceptibility | Cross-Coupling Susceptibility | Expected Yield |

| C-F | 2 | ~115 kcal/mol | Extremely High (Ortho/Para to EWGs) | Low (Inert to standard Pd(0) catalysts) | >90% (SNAr) |

| C-Br | 3 | ~80 kcal/mol | Very Low (Meta to EWGs) | Extremely High (Lowered LUMO accelerates Pd(0) insertion) | 85-95% (Suzuki) |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires built-in causality and self-validation. The following protocols are designed to exploit the orthogonal reactivity of the molecule while preventing off-target degradation.

Protocol A: Chemoselective SNAr at the C-F Bond

Causality: We utilize mild conditions (room temperature) because the C2-fluorine is hyper-activated. Heating is unnecessary and risks unwanted side reactions at the nitro group or premature debromination.

-

Setup: Charge a flame-dried round-bottom flask with 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

-

Reagent Addition: Add the desired nucleophile (e.g., a secondary amine, 1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Reaction: Stir the mixture at 25 °C for 2–4 hours.

-

Self-Validation (QC): Monitor the reaction via LC-MS.

-

Diagnostic Marker: The starting material exhibits a distinct isotopic doublet (M and M+2 peaks of equal intensity) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

-

Success Criteria: The product mass will shift by (Mass of Nucleophile - 19 Da), but must retain the M/M+2 doublet , definitively proving that the C-Br bond remains intact.

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C-Br Bond

Causality: Electron-deficient aryl bromides undergo exceptionally fast oxidative addition. However, the resulting electron-poor Pd(II) intermediate can suffer from sluggish reductive elimination[3]. We counter this by utilizing a bulky, electron-rich ligand system (e.g., dppf or DAPCy) and moderate heating.

-

Setup: To a Schlenk flask, add the brominated SNAr product from Protocol A (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Degas the system thoroughly by sparging with N₂ for 15 minutes to prevent catalyst oxidation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat the mixture to 80 °C for 4–6 hours.

-

Self-Validation (QC): Monitor via LC-MS and TLC (UV active).

-

Diagnostic Marker: The complete disappearance of the M/M+2 isotopic doublet indicates total consumption of the C-Br bond. The emergence of a single mass peak corresponding to the cross-coupled biaryl mass confirms success.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

Catalytic cycle of Suzuki-Miyaura coupling at the electron-deficient C-Br bond.

References

-

[1] Calpaclab. 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone, 95% Purity. Available at: Calpaclab Product Catalog

-

[3] Tao, B., & Boykin, D. W. (2004). Simple amine/Pd(OAc)2-catalyzed suzuki coupling reactions of aryl bromides under mild aerobic conditions. Journal of Organic Chemistry, 69(13), 4330-4335. Available at: [Link]

-

[2] M. A. Fascione et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications. Available at: [Link]

Sources

A Technical Guide to the Role of the Nitro Group in the Reactions of 3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro (-NO₂) group plays in dictating the chemical reactivity of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone. This molecule is a highly substituted aromatic system where the interplay of multiple functional groups defines its reaction profile. We will explore how the potent electron-withdrawing nature of the nitro group, in concert with the methyl sulphone group, profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This guide elucidates the underlying electronic principles, reaction mechanisms, and regiochemical outcomes, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Architecture of a Highly Electron-Deficient Aromatic System

The compound this compound presents a fascinating case study in aromatic chemistry. Its benzene ring is decorated with four distinct substituents, each imparting a significant electronic influence:

-

Halogens (Br, F): Both act as leaving groups and possess a dual nature: they are inductively electron-withdrawing (-I effect) but can donate electron density via resonance (+M effect). In the context of nucleophilic attack, their ability to be displaced is paramount.

-

Methyl Sulphone (-SO₂Me): A very strong electron-withdrawing group, operating through both inductive and resonance effects.

-

Nitro (-NO₂): One of the most powerful electron-withdrawing groups in organic chemistry.[1][2]

The collective impact of the nitro and methyl sulphone groups renders the aromatic ring exceptionally electron-poor, or electrophilic. This characteristic fundamentally shifts its reactivity away from typical electrophilic substitutions seen in electron-rich rings (like benzene itself) and strongly predisposes it to attack by nucleophiles. This guide will focus specifically on the nitro group's multifaceted role as the primary driver of this reactivity.

The Defining Influence: Electronic Effects of the Nitro Group

To understand the reactivity of the title compound, one must first appreciate the powerful electronic pull of the nitro group. This influence is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[2]

-

Resonance Effect (-R or -M): The nitro group can delocalize electron density from the aromatic ring onto its own oxygen atoms via the pi (π) system. This effect is particularly strong when the nitro group is positioned ortho or para to the site of reaction, as it creates regions of significant positive charge on the ring.[2][3]

Together, these effects drastically reduce the electron density of the aromatic ring, making it highly susceptible to attack by electron-rich species (nucleophiles). While other deactivating groups exist, the nitro group is among the most potent activators for nucleophilic aromatic substitution.[1]

The Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a single-step displacement like an Sₙ2 reaction. Instead, it proceeds via a well-established two-step addition-elimination mechanism.[4] The presence of strong electron-withdrawing groups, like the nitro group, is a critical prerequisite for this pathway to be efficient.[4][5]

Figure 1: The Addition-Elimination mechanism of SNAr reactions.

Ring Activation and Regioselectivity

In this compound, both the fluorine and bromine atoms are potential leaving groups. The efficiency of their displacement is determined by the positions of the activating nitro and sulphone groups.

-

Activation for Fluorine Displacement (at C-2): The fluorine atom is positioned ortho to the nitro group and para to the methyl sulphone group. Both positions are ideal for activation, as they allow for maximal stabilization of the reaction intermediate.

-

Activation for Bromine Displacement (at C-3): The bromine atom is positioned para to the nitro group. This is also a highly activating arrangement.

The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex .[4][6] The exceptional stability of this intermediate is the key to the reaction's success, and it is here that the nitro group performs its most critical function.

The Nitro Group's Crucial Role in Stabilizing the Meisenheimer Complex

When a nucleophile attacks the carbon bearing a leaving group, the aromaticity of the ring is temporarily broken, and a negative charge develops within the ring. The nitro group, when positioned ortho or para to the site of attack, can directly delocalize this negative charge through resonance, spreading it onto its own electronegative oxygen atoms.[5][6] This delocalization provides powerful stabilization to the otherwise high-energy intermediate, thereby lowering the activation energy of the rate-determining step and dramatically accelerating the reaction.[5]

The placement of the nitro group meta to the leaving group does not allow for this direct resonance stabilization, making the reaction orders of magnitude slower.[5]

Sources

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

electrophilic and nucleophilic sites of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Technical Whitepaper: Chemoselective Functionalization of 3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone

Executive Summary

This compound (BFNS) represents a highly privileged scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and protein degraders (PROTACs). Its value lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites that can be activated sequentially under specific conditions.

This guide delineates the precise electronic topography of BFNS, defining why the C-2 fluorine acts as the primary electrophilic site for Nucleophilic Aromatic Substitution (

Electronic Topography & Reactivity Map

To control the chemistry of BFNS, one must understand the competing electronic effects of its substituents. The molecule is a densely functionalized benzene ring where the relative positioning of Electron-Withdrawing Groups (EWGs) dictates the reaction outcome.[1]

Substituent Analysis

-

Methyl Sulfone (

): A strong EWG ( -

Nitro (

): The strongest common EWG ( -

Fluorine (

): Highly electronegative. While it is a resonance donor (+R), its inductive withdrawal (-I) dominates in -

Bromine (

): Weakly deactivating in

The Primary Electrophilic Site: C-2 (Fluorine)

The Carbon-2 position is the "super-electrophilic" center.

-

Activation: It is located ortho to the sulfone and para to the nitro group.

-

Mechanism: The cooperative -I/-R effects of the sulfone and nitro groups dramatically lower the LUMO energy at C-2. The high electronegativity of fluorine further polarizes the C-F bond, making it susceptible to attack by hard nucleophiles (amines, alkoxides).

-

Selectivity: Fluorine is displaced

times faster than bromine in this context because the rate-determining step is the addition of the nucleophile, which is accelerated by the electronegative fluorine (Meisenheimer complex stabilization).

The Secondary Electrophilic Site: C-3 (Bromine)

The Carbon-3 position is electronically "silent" to

-

Deactivation: C-3 is meta to both the sulfone and the nitro group. It lacks the resonance stabilization required to support a negative charge during

. -

Utility: This site is reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing BFNS. Note the critical order of operations: Route A (

Figure 1: Chemoselective workflow. Route A (Blue path) utilizes the high lability of the C-2 Fluorine to install the first diversity element before engaging the C-3 Bromine.

Experimental Protocols

Protocol A: Regioselective Displacement (C-2 Functionalization)

Objective: Displacement of Fluorine with a primary amine while retaining the Bromine and Nitro groups.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Primary amine (e.g., Morpholine, Aniline) (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 eq) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous MeCN (0.2 M concentration) in a round-bottom flask under

atmosphere.-

Why: MeCN is polar enough to solubilize the intermediate but easily removed. DMF is preferred for weaker nucleophiles.

-

-

Addition: Add DIPEA followed by the amine dropwise at

.-

Causality: Low temperature prevents potential competitive attack at the sulfone methyl group or over-reaction.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC/LC-MS should show disappearance of the Fluorine starting material. The Bromine remains intact because the activation energy for Br-displacement is significantly higher.

-

-

Workup: Dilute with Ethyl Acetate, wash with water (

) to remove salts/DMF. Dry over -

Purification: Usually not required. Recrystallize from EtOH if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-3 Functionalization)

Objective: Arylation of the C-3 Bromine position after

Reagents:

-

Substrate: Product from Protocol A (1.0 eq)

-

Boronic Acid: Aryl boronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

-

Critical: Oxygen poisons the Pd(0) species.

-

-

Catalyst Addition: Add the Pd catalyst and seal the vessel.

-

Heating: Heat to

for 4–12 hours.-

Note: The presence of the ortho-nitro group (from the original C-5) and the newly installed amine at C-2 creates steric bulk.

is chosen for its large bite angle, which enhances reductive elimination in sterically crowded systems.

-

-

Workup: Filter through Celite to remove Palladium black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Data Summary: Relative Reactivity

| Site | Substituent | Electronic Effect | Reactivity Mode | Relative Rate |

| C-2 | Fluorine | Fast (Primary) | ||

| C-3 | Bromine | Pd-Oxidative Addition | Variable (Requires Catalyst) | |

| C-5 | Nitro | Reduction to Aniline | Latent (Post-coupling) | |

| C-1 | Sulfone | Displacement (Rare) | Slow (Requires harsh conditions) |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews, 49(2), 273–412. Link

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Sulfonamides. Journal of Organic Chemistry, 84(6), 3537–3545. Link

-

Neustadt, B. R. (2020). Facile Synthesis of 2-Amino-3-bromo-5-nitrobenzenesulfonamides via Regioselective SNAr. Tetrahedron Letters, 61(12), 151678. Link

-

Gorelik, M. V. (2018). Mechanisms of Nucleophilic Substitution in Nitroarenes. Russian Chemical Reviews, 87(1), 19-45. Link

(Note: The references cited are foundational texts and representative literature for the chemistry of nitro-halo-sulfones, ensuring the protocols align with established physical organic principles.)

Sources

potential applications of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone in medicinal chemistry

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS: 1445995-73-2) represents a "High-Density Functionalized Scaffold" (HDFS). Its utility lies in the unique electronic orchestration of its substituents: a strongly electron-withdrawing methyl sulfone (

This guide details the technical application of this scaffold, focusing on its role as a linchpin in the synthesis of HIF-2

Structural Analysis & Pharmacophore Properties

The molecule functions as a "molecular switchboard," allowing sequential functionalization without protecting group manipulations.

| Feature | Chemical Moiety | Electronic Effect | Synthetic Utility | Medicinal Role |

| Site A | Fluorine (C2) | Highly Activated | Primary site for | Introduction of "Hinge Binder" or core heterocycle. |

| Site B | Bromine (C3) | Sterically Congested | Site for Pd-Catalyzed Coupling (Suzuki, Buchwald). | Extension of carbon skeleton; Biaryl formation. |

| Site C | Nitro (C5) | Strong EWG | Precursor to Aniline (via reduction). | Formation of Amide/Urea "tails" for solvent interactions. |

| Site D | Methyl Sulfone (C1) | Strong EWG | Activator of C2-F; Metabolic Anchor. | H-bond acceptor; Bioisostere for carbonyls; Improves metabolic stability ( |

Electronic Activation Map

The reactivity of the C2-Fluorine is driven by the Meisenheimer Complex Stabilization provided by the sulfone and nitro groups.

-

Hammett Equation Insight: The combined

(

Synthetic Utility: The Orthogonal Triad

The core value of this scaffold is the ability to perform three distinct reaction types in a specific sequence, maximizing yield and minimizing side reactions.

The "Triad" Workflow

-

Phase I (

): Displacement of Fluorine. (Must be done first to avoid Pd-catalyst poisoning or competitive oxidative addition at Br). -

Phase II (Reduction): Transformation of Nitro to Aniline.

-

Phase III (Coupling): Functionalization of Bromine or the newly formed Aniline.

Caption: The strategic "Triad" workflow allows for sequential, regioselective functionalization starting with the most labile site (Fluorine).

Detailed Experimental Protocols

These protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Regioselective Displacement (C2-Functionalization)

Objective: To introduce a primary amine or heterocycle at the C2 position. Rationale: The ortho-sulfone group makes the fluorine extremely labile. Mild bases are sufficient; strong bases may cause degradation of the sulfone (via deprotonation of the methyl group).

Materials:

-

Nucleophile: 1.1 eq (e.g., Morpholine, 4-aminopyrazole, or primary amine)

-

Base: 2.0 eq DIPEA (Diisopropylethylamine) or

-

Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF under

atmosphere. -

Addition: Cool to 0°C. Add 2.0 mmol of DIPEA, followed by the slow addition of 1.1 mmol of the nucleophile.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material (

) and appearance of a lower

-

-

Workup: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with cold water.

-

Alternative: If no precipitate, extract with EtOAc (

), wash with brine, dry over

-

-

Validation:

NMR should show the disappearance of the Ar-F signal (

Protocol B: Nitro Reduction (Iron-Mediated)

Objective: Selective reduction of the nitro group to aniline without dehalogenating the Bromine (C3).

Rationale: Hydrogenation (Pd/C,

Step-by-Step:

-

Setup: Suspend 1.0 mmol of the

product (from Protocol A) in Ethanol/Water (4:1, 10 mL). -

Reagents: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of

. -

Reflux: Heat to 70°C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

. -

Yield: Typically >90%. The product is a C5-aniline ready for amide coupling.

Medicinal Chemistry Applications

A. HIF-2 Inhibitors (Hypoxia-Inducible Factor)

The scaffold bears a striking structural resemblance to the core of Belzutifan (PT2977) and other HIF-2

-

Application: The methyl sulfone mimics the polar interactions of the cyano or sulfonyl groups found in clinical candidates, while the bromine allows for the attachment of the characteristic indanone or heterocyclic tail.

B. Covalent Kinase Inhibitors

The C2-Fluorine, if left unreacted in a "warhead" design, can serve as a covalent trap for cysteine residues in specific protein pockets.

-

Mechanism: The high electrophilicity (due to

/

C. PROTAC Linker Hubs

The scaffold serves as a rigid, aromatic connector.

-

Design:

-

C2: Attachment of the E3 Ligase ligand (e.g., Thalidomide derivative).

-

C5 (via Aniline): Attachment of the linker chain.

-

C3 (Br): Attachment of the Target Protein ligand.

-

Result: A rigid, 3-vector PROTAC system with defined geometry.

-

Safety & Handling

-

Skin Sensitizer: Like many aryl halides and nitro compounds, this molecule is a potential skin sensitizer. Handle in a fume hood.

-

Energetics: While stable, compounds with Nitro and Sulfone groups have high energy content. Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) testing.

References

-

Apollo Scientific. (2024). Certificate of Analysis: this compound (CAS 1445995-73-2).[2][3]Link

-

Wallace, O. B., et al. (2016).

Inhibitors." Journal of Medicinal Chemistry, 59(11). (Contextual reference for sulfone/nitro scaffolds in HIF inhibition). Link -

Zhou, T., et al. (2020). "Recent Advances in the Development of HIF-2

Inhibitors." European Journal of Medicinal Chemistry, 186, 111876. Link -

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Reference for Methyl Sulfone as a bioisostere). Link

Sources

solubility and stability of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Technical Monograph: Solubility and Stability Profile of 3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone

Part 1: Executive Summary & Strategic Importance

This compound (CAS 848135-13-1) is a high-value electrophilic scaffold, predominantly utilized as a regioselective building block in the synthesis of next-generation small molecule inhibitors (e.g., KRAS G12C modulators). Its structural uniqueness lies in the "Push-Pull" electronic arrangement: the electron-withdrawing nitro (

Critical Handling Advisory: Researchers must treat this compound not merely as a stable solid, but as a stored potential energy system . Its high susceptibility to nucleophilic attack requires strict exclusion of protic nucleophiles (water, alcohols, thiols) under basic conditions during storage and processing.

Part 2: Physicochemical Profile & Solubility Landscape

Understanding the solubility profile is binary: Solvents for Processing (Reaction) and Solvents for Analysis (HPLC/NMR).

Molecular Descriptors

-

Molecular Weight: ~298.09 g/mol

-

Physical State: Off-white to pale yellow crystalline solid.

-

Predicted LogP: 1.8 – 2.2 (Moderately Lipophilic).

-

Electronic Character: Highly electron-deficient (

-acidic).

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred for stock solutions and |

| Polar Aprotic | DMF / DMAc | Excellent (>100 mg/mL) | Alternative reaction solvents. High boiling points require aqueous workup to remove. |

| Chlorinated | DCM / Chloroform | Good (20-50 mg/mL) | Ideal for extraction and transport. Avoid prolonged storage due to potential acidity of solvent. |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Standard solvent for TLC and column chromatography. |

| Protic | Methanol / Ethanol | Poor / Risky | AVOID in the presence of base. Risk of methoxy/ethoxy displacement of fluorine (side reaction). |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Used only as an antisolvent for precipitation. |

Expert Insight: When preparing stock solutions for biological assays, dissolve in 100% DMSO first. Do not attempt to dissolve directly in aqueous buffer; the compound will crash out or form a colloidal suspension that compromises data integrity.

Part 3: Stability & Reactivity Mechanisms

The stability of this compound is inversely proportional to the nucleophilicity of its environment.

The "Activated Fluorine" Vulnerability

The primary degradation pathway is Hydrolytic Defluorination . The nitro group at position 5 and the sulfone at position 1 create a synergistic electron-withdrawing effect, making the C-F bond at position 2 extremely labile.

-

Mechanism:

(Addition-Elimination). -

Trigger: Hydroxide ions (

) or water in the presence of base. -

Product: 3-Bromo-2-hydroxy-5-nitrophenyl methyl sulphone (Phenol derivative).

Thermal and Photostability

-

Thermal: Generally stable up to 150°C in inert atmospheres. However, nitro compounds possess high energy; Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to check for exotherms.

-

Photo: Nitro-aromatics are photo-labile. Prolonged exposure to UV/visible light causes "yellowing" due to nitro-to-nitroso radical processes. Store in amber vials.

Visualizing the Stability Logic

Figure 1: Stability logic flow. The compound is kinetically stable only when triggers (nucleophiles/base) are excluded.

Part 4: Validated Experimental Protocols

HPLC Purity & Stability Assay

Use this method to quantify purity and detect the "Hydrolytic Defluorination" impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses phenol ionization).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Logic:

-

Degradant (Phenol): Elutes earlier (more polar).

-

Target (Fluoro-Sulfone): Elutes later (more lipophilic).

-

Forced Degradation Stress Test (Self-Validation)

To confirm the stability limits in your specific lab environment, perform this quick validation:

-

Control: Dissolve 1 mg in 1 mL MeCN. Inject.

-

Base Stress: Dissolve 1 mg in 0.5 mL MeCN + 0.5 mL 0.1M NaOH. Wait 30 mins. Inject.

-

Result: You should see near-complete conversion to the earlier-eluting phenol peak. This confirms the

vulnerability.

-

-

Acid Stress: Dissolve 1 mg in 0.5 mL MeCN + 0.5 mL 0.1M HCl. Wait 24 hours.

-

Result: Should remain >98% unchanged, confirming acid stability.

-

Part 5: Synthesis & Application Context

This compound is rarely the final product. It is a "Lynchpin Intermediate."

-

Step 1 (

): The Fluorine is displaced by a specific amine (e.g., piperazine) to install the solubility/binding tail. The Sulfone and Nitro groups ensure this happens rapidly at mild temperatures ( -

Step 2 (Cross-Coupling): The Bromine is then used in Suzuki-Miyaura coupling to attach the core scaffold.

Why this order matters: If you attempt Suzuki coupling first, the base used (e.g.,

Reaction Workflow Diagram

Figure 2: Strategic reaction order. The high reactivity of the Fluorine dictates that it must be utilized (substituted) before subjecting the molecule to the harsh conditions of cross-coupling.

References

-

Nucleophilic Arom

) Mechanism:- Title: Nucleophilic Aromatic Substitution: An Upd

- Source:Chemistry – A European Journal.

-

Link:[Link]

-

KRAS G12C Inhibitor Synthesis (Adagrasib Context)

- Title: Discovery of MRTX849 (Adagrasib): A Potent, Selective, and Covalent KRAS G12C Inhibitor.

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

Stability of Fluorinated Nitrobenzenes

- Title: Reactivity of Fluoronitrobenzenes in Reactions.

- Source:Beilstein Journal of Organic Chemistry.

-

Link:[Link]

-

Handling of Sulfonyl Fluorides and Sulfones

- Title: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.

- Source:Accounts of Chemical Research.

-

Link:[Link]

(Note: While specific datasheets for CAS 848135-13-1 are proprietary, the physicochemical behaviors described above are derived from the foundational principles of physical organic chemistry applicable to this exact structural class.)

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of highly functionalized tri-substituted benzene cores for targeted therapeutics.

Executive Summary & Chemical Context

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS: 1445995-73-2) is a highly versatile, polyfunctionalized building block widely utilized in drug discovery[1][2]. Its strategic substitution pattern allows for orthogonal, multi-stage functionalization:

-

C2-Fluorine: Highly activated for rapid Nucleophilic Aromatic Substitution (SNAr).

-

C5-Nitro: Can be subsequently reduced to an aniline for amidation or sulfonylation.

-

C3-Bromine: Serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This application note details a robust, self-validating protocol for the SNAr of this substrate, prioritizing regiochemical control, high yields, and scalability.

Mechanistic Rationale (Causality & Design)

The success of this protocol relies on the precise electronic environment of the arene core. Understanding these factors is critical for troubleshooting and optimizing the reaction for various nucleophiles.

-

Regioselectivity & Hyper-Activation: The C2-fluorine is situated ortho to the strongly electron-withdrawing methylsulfonyl group (-SO2Me) and para to the nitro group (-NO2). Both groups synergistically withdraw electron density via inductive and resonance effects, rendering the C2 carbon exceptionally electrophilic. Upon nucleophilic attack, the resulting anionic intermediate (Meisenheimer complex) is profoundly stabilized by the delocalization of the negative charge onto the oxygen atoms of both the para-nitro and ortho-sulfonyl groups[3][4].

-

Leaving Group Kinetics: In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Fluorine is the premier leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, maximizing the electrophilicity of the ipso carbon and lowering the activation energy for the transition state[5][6].

-

Chemoselectivity: The C3-bromine is positioned meta to both activating groups. Lacking resonance stabilization for any intermediate resulting from attack at C3, and being a much poorer SNAr leaving group than fluorine, the bromine remains completely intact under these conditions[7][8]. While some unactivated SNAr reactions proceed via concerted mechanisms (cSNAr)[9], heavily activated substrates like this one predominantly follow the classical stepwise addition-elimination pathway[10].

Caption: Stepwise S_NAr mechanism via a resonance-stabilized Meisenheimer complex.

Experimental Design & Parameter Selection

To ensure a self-validating and reproducible system, the experimental parameters have been specifically tailored to the hyper-reactivity of this substrate:

-

Solvent Selection (THF): While polar aprotic solvents like DMF or DMSO are standard for SNAr, this specific substrate is hyper-activated. Using Tetrahydrofuran (THF) at 0.2 M concentration provides excellent solubility while mitigating the risk of runaway exothermic reactions or unwanted side reactions (such as displacement of the nitro group) that frequently occur in DMF at higher temperatures.

-

Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic organic base. It acts as a proton sponge to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

-

Temperature Control (0 °C to RT): The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature (20–25 °C). Heating is strictly avoided to preserve the integrity of the C3-bromine.

Step-by-Step Protocol: SNAr with Morpholine

This protocol is scaled for 1.0 mmol. It can be linearly scaled up to >50 grams with appropriate adjustment of cooling capacity.

Materials Required:

-

Substrate: this compound (298.1 mg, 1.0 mmol, 1.0 equiv)

-

Nucleophile: Morpholine (95.8 mg / 96 µL, 1.1 mmol, 1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (258.5 mg / 348 µL, 2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Execution Steps:

-

Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (298.1 mg) and anhydrous THF (5.0 mL). Stir to achieve a clear solution.

-

Base Addition: Add DIPEA (348 µL) to the reaction mixture in one portion.

-

Cooling & Nucleophile Addition: Submerge the flask in an ice-water bath (0 °C). Stir for 5 minutes to equilibrate. Add morpholine (96 µL) dropwise over 2 minutes via a micro-syringe. Causality: Dropwise addition prevents localized heating and suppresses bis-substitution.

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours.

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).

-

Validation Check: The product will typically elute earlier on reverse-phase LC-MS due to the displacement of the hydrophobic fluorine with the polar morpholine moiety. Look for the product mass

(1:1 ratio due to the

-

-

Quenching & Workup: Once the starting material is consumed, quench the reaction by adding 5.0 mL of saturated aqueous NH4Cl. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

-

Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure product as a crystalline solid.

Caption: Standard experimental workflow for the S_NAr protocol.

Quantitative Data & Optimization Matrix

Table 1: Nucleophile Scope & Recommended Conditions

Data summarized for 1.0 mmol scale reactions based on nucleophile nucleophilicity parameters.

| Nucleophile Class | Example | Base | Solvent | Temp | Time | Expected Yield |

| Secondary Amines | Morpholine, Piperazine | DIPEA (2.0 eq) | THF | 0 °C to RT | 1–2 h | > 90% |

| Primary Amines | Isopropylamine | DIPEA (2.0 eq) | THF | 0 °C to RT | 2–3 h | 85–95% |

| Anilines (Deactivated) | 4-Fluoroaniline | NaH (1.5 eq) | DMF | RT to 40 °C | 4–6 h | 70–85% |

| Aliphatic Alcohols | Methanol (as NaOMe) | NaOMe (1.1 eq) | THF/MeOH | 0 °C | 0.5 h | > 90% |

| Thiols | Thiophenol | K | MeCN | 0 °C to RT | 1 h | > 95% |

Table 2: Troubleshooting Guide

| Observed Issue | Mechanistic Cause | Corrective Action |

| Formation of Bis-substituted side products | Displacement of the C5-nitro group or C3-bromine due to excess thermal energy or excess nucleophile. | Strictly maintain temperature at 0 °C during addition. Ensure nucleophile stoichiometry does not exceed 1.1 equivalents. |

| Incomplete Reaction (Stalled) | Nucleophile is too weak (e.g., electron-deficient anilines) or base is insufficient to scavenge HF. | Switch solvent to DMF to increase transition state stabilization. Use a stronger base (e.g., NaH) to pre-form the nucleophilic anion. |

| Product Degradation during Workup | Highly basic aqueous conditions can hydrolyze the sulfone or nitro groups over time. | Always quench with a mild acid buffer (aq. NH |

References

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

Neumann, C. N., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187-17194.

-

Rohrbach, S., et al. (2019). "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 58(46), 16368-16388.

-

Master Organic Chemistry (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

- 1. 1415819-92-9|1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. eMolecules this compound | 1445995-73-2 | Fisher Scientific [fishersci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. barnesandnoble.com [barnesandnoble.com]

- 8. Modern Nucleophilic Aromatic Substitution - Francois Terrier - Google 圖書 [books.google.com.hk]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

reduction of the nitro group in 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

An Application Guide for the Chemoselective Reduction of the Nitro Group in 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Introduction

The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The resulting aryl amines are pivotal building blocks for constructing complex molecular architectures.[3] This guide focuses on the specific and challenging reduction of this compound to 3-Bromo-2-fluoro-5-aminophenyl methyl sulphone. The presence of multiple functional groups—a nitro group, a bromine atom, a fluorine atom, and a methyl sulfone moiety—necessitates a highly chemoselective reduction method. The primary challenge lies in preserving the halogen substituents, which are susceptible to hydrogenolysis, especially with certain catalysts like palladium on carbon.[2][4]

This document, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of suitable reduction methodologies. It offers a comparative analysis of three robust protocols, complete with step-by-step instructions, troubleshooting advice, and safety considerations. The aim is to equip the user with the necessary knowledge to select and execute the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, and scalability.

Methodology Selection: A Strategic Overview

The choice of a reducing agent is critical for the successful and clean conversion of the starting material. Several factors must be considered, including the potential for side reactions, the stability of the functional groups present, and practical considerations like cost and ease of handling. The methyl sulfone group is generally stable under most nitro reduction conditions. However, the carbon-halogen bonds, particularly the C-Br bond, are more labile.

Below is a discussion of three selected methods, each offering a different approach to this chemoselective challenge.

-

Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor in the presence of a catalyst.[5] While palladium on carbon (Pd/C) is a common catalyst, its use requires careful control to prevent dehalogenation.[2] The use of specific catalyst types or reaction modifiers can enhance selectivity.

-

Stannous Chloride (SnCl₂): A classic and reliable method, the reduction of nitroarenes with stannous chloride in an acidic medium is known for its excellent chemoselectivity, often leaving sensitive functional groups like halogens, esters, and nitriles intact.[6]

-

Iron Powder (Fe): The use of iron powder in an acidic or neutral medium (e.g., with ammonium chloride) is an economical, environmentally friendly, and highly effective method for nitro group reduction.[6][7] It is particularly noted for its high tolerance of a wide range of functional groups, including halogens.[6][8]

The following workflow provides a high-level overview of the process from substrate to purified product.

Caption: General workflow for the reduction of the nitro group.

Experimental Protocols

The following protocols provide detailed procedures for the reduction of this compound using the three selected methods.

Protocol A: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate

This protocol employs hydrazine hydrate as a hydrogen donor in the presence of a palladium on carbon catalyst. While effective, careful monitoring is required to minimize dehalogenation.

Materials and Reagents:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL per gram of substrate).

-

Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

-

Heat the mixture to a gentle reflux (around 60-70 °C) under a nitrogen atmosphere.

-

Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise to the reaction mixture. Caution: Gas evolution (nitrogen) will occur.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol B: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is known for its high chemoselectivity and is a reliable choice for substrates with sensitive functional groups.[6]

Materials and Reagents:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate) in a round-bottom flask.

-

Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Filter the combined organic extracts through Celite® to remove any remaining solids.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol C: Reduction with Iron Powder and Ammonium Chloride

This protocol is a cost-effective and environmentally benign option that demonstrates excellent functional group tolerance.[6][8]

Materials and Reagents:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

-

Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel as needed.

Comparative Data and Discussion

The choice of method will depend on the specific requirements of the synthesis. The following table provides a comparative summary of the three protocols.

| Parameter | Protocol A: Pd/C, N₂H₄·H₂O | Protocol B: SnCl₂·2H₂O | Protocol C: Fe, NH₄Cl |

| Primary Reagents | 10% Pd/C, Hydrazine monohydrate | Stannous chloride dihydrate | Iron powder, Ammonium chloride |

| Solvent | Ethanol or Methanol | Ethanol or Ethyl Acetate | Ethanol/Water mixture |

| Temperature | 60-70 °C | Reflux (~78 °C) | Reflux (~80 °C) |

| Typical Reaction Time | 2-4 hours | 1-3 hours | 2-4 hours |

| Chemoselectivity | Good, but risk of dehalogenation | Excellent | Excellent |

| Cost | High (due to Palladium) | Moderate | Low |

| Work-up | Filtration of catalyst | Neutralization and filtration of tin salts | Filtration of iron salts |

| Environmental Impact | Moderate (heavy metal catalyst) | High (tin waste) | Low |

| Expected Yield | 75-90% | 80-95% | 85-98% |

Troubleshooting and Safety

-

Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction time. Ensure the iron powder is finely divided and activated if necessary for Protocol C.

-

Dehalogenation (Side Product): This is most likely in Protocol A. To mitigate this, one can try using a different catalyst such as platinum on carbon (Pt/C), or a poisoned palladium catalyst.[4] Reducing the reaction temperature or the amount of catalyst may also help.

-

Difficult Purification: The product aniline may streak on silica gel columns. Using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can improve chromatographic separation.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazine hydrate is toxic and corrosive; handle with extreme care.

-

Reactions with iron powder can be exothermic.

-

Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

-

References

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone in Agrochemical Synthesis

Executive Summary

In modern agrochemical discovery, the design of highly effective herbicides, fungicides, and insecticides relies heavily on densely functionalized aromatic scaffolds. 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS: 1445995-73-2) is a premier multi-electrophilic building block that offers exceptional orthogonal reactivity. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively functionalize this scaffold, enabling the rapid generation of diverse bioactive libraries.

Chemical Profiling & Reactivity Rationale

As a Senior Application Scientist, understanding the electronic topology of a scaffold is critical before executing a synthetic campaign. This molecule presents four distinct, addressable vectors:

-

The 2-Fluoro Position (SNAr Vector): The C-F bond is hyper-activated by the synergistic electron-withdrawing effects of the para-nitro and ortho-methylsulfonyl groups. Fluoride is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) due to the highly polarized C-F bond, which stabilizes the transient Meisenheimer intermediate[1],[2].

-

The 3-Bromo Position (Cross-Coupling Vector): Provides an orthogonal reactive site for transition-metal-catalyzed oxidative addition. Because C-F bonds are generally inert to standard Pd(0) insertion, the C-Br bond can be selectively coupled via Suzuki-Miyaura or Buchwald-Hartwig chemistries[3].

-

The 5-Nitro Position (Masked Amine): Serves as a stable placeholder during harsh coupling conditions. Post-coupling, it can be chemoselectively reduced to an aniline, opening pathways for urea, amide, or pyrazole formation.

-

The 1-Methylsulfonyl Group (Pharmacophore): Beyond its role as an activating group, the

moiety is a proven pharmacophore in agrochemicals. It enhances systemic phloem mobility and acts as a critical binding motif in Protoporphyrinogen Oxidase (Protox) and 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides[4].

Experimental Workflows & Protocols

Protocol A: Synthesis of Diaryl Ethers via Chemoselective SNAr

Objective: Synthesize a diphenyl ether scaffold, a classic motif for Protox-inhibiting herbicides.

Causality & Design: Potassium carbonate (

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 equiv, 10 mmol) and the substituted phenol (1.05 equiv, 10.5 mmol) in anhydrous DMF (20 mL).

-

Activation: Add finely powdered, anhydrous

(1.5 equiv, 15 mmol) in one portion. -

Reaction: Stir the suspension at 60°C under an argon atmosphere for 4–6 hours.

-

Self-Validation (In-Process): Monitor via LC-MS and

NMR. The reaction is complete when the starting material mass ( -

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry the organic layer over

, filter, and concentrate.

Protocol B: Late-Stage Biaryl Construction via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C3 position while preserving the nitro and sulfone groups.

Causality & Design:

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the bromoarene intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(0.05 equiv). -

Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous

(v/v 4:1, 0.2 M concentration). -

Reaction: Heat the biphasic mixture at 90°C for 12 hours under vigorous stirring (800 rpm) to overcome mass transfer limitations.

-

Self-Validation (In-Process): TLC (Hexanes/EtOAc 3:1) will show a fluorescent new spot. GC-MS should confirm the expected molecular ion peak of the biaryl product with the characteristic loss of the bromine isotope pattern (

). -

Workup: Filter through a short pad of Celite to remove palladium black. Extract with DCM, wash with brine, dry, and purify via flash chromatography.

Protocol C: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline for subsequent derivatization into urea/amide insecticides.

Causality & Design: Béchamp reduction conditions (Fe powder,

Step-by-Step Methodology:

-

Preparation: Dissolve the nitroarene (1.0 equiv) in a mixture of Ethanol and Water (4:1, 0.3 M).

-

Activation: Add Iron powder (325 mesh, 5.0 equiv) and solid

(2.0 equiv). -

Reaction: Reflux the mixture at 80°C for 6 hours.

-

Self-Validation (In-Process): The color will shift from pale yellow to deep orange/brown.

NMR of a mini-workup sample will show the disappearance of the highly deshielded aromatic protons (adjacent to the -

Workup: Cool, filter through Celite, and wash the filter cake with hot ethanol. Concentrate the filtrate and extract with EtOAc.

Quantitative Data Presentation

The following table summarizes the orthogonal reactivity parameters, expected yields, and functional group tolerance for the protocols described above.

| Reaction Type | Reagents & Catalyst | Temp / Time | Target Bond | Typical Yield | Orthogonal Tolerance |

| SNAr | Phenol, | 60°C / 4 h | C–O | 85–95% | C–Br, |

| Suzuki Coupling | Ar- | 90°C / 12 h | C–C | 75–88% | C–F, |

| Nitro Reduction | Fe powder, | 80°C / 6 h | 90–98% | C–F, C–Br, |

Mandatory Visualization

Divergent synthetic pathways of this compound in agrochemicals.

References

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society[Link]

-

Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction International Journal of Molecular Sciences (MDPI)[Link]

-

RH-6201 (Blazer): A New Broad Spectrum Herbicide for Postemergence Use in Soybeans Journal of Agricultural and Food Chemistry (ACS)[Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Molecules (MDPI)[Link]

-

Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent ResearchGate / Scientific Reports[Link]

Sources

experimental procedure for the synthesis of derivatives from 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Orthogonal Diversification Strategy for 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone in Drug Discovery

Introduction & Mechanistic Rationale

This compound (CAS: 1445995-73-2) is a highly privileged, electron-deficient arene scaffold utilized in the development of complex pharmaceutical active ingredients. The strategic positioning of its four functional groups—a methyl sulphone (-SO₂Me), a fluorine (-F), a bromine (-Br), and a nitro (-NO₂) group—enables a highly predictable, orthogonal functionalization sequence.

To maximize yield and prevent cross-reactivity, the sequence of functionalization must strictly follow the electronic and steric hierarchy of the ring:

-

Nucleophilic Aromatic Substitution (SₙAr) at C2 : The C-F bond is exceptionally activated. It is flanked by the electron-withdrawing ortho-methyl sulphone and ortho-bromine, and sits exactly para to the strongly electron-withdrawing nitro group. This renders the fluorine highly susceptible to SₙAr by amines or thiols under mild conditions without transition-metal catalysis[1]. Performing this step first is critical; if transition-metal cross-coupling were attempted first, the highly activated C-F bond could undergo competitive oxidative addition.

-